N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine
Description
N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine is a cyclohexanamine derivative functionalized with a 4-methylmorpholin-2-ylmethyl substituent. Morpholine derivatives are known for their polar, oxygen-containing heterocyclic structure, which enhances solubility and modulates pharmacokinetic properties in drug design .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C12H24N2O/c1-14-7-8-15-12(10-14)9-13-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3 |
InChI Key |
OXGLKYGRYTWSQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methylmorpholine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanone, while reduction may produce N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanol .
Scientific Research Applications
N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and interactions with biological targets.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs of N-[(4-Methylmorpholin-2-yl)methyl]cyclohexanamine, highlighting substituent variations and their implications:
Key Observations :
- Morpholine vs. Indole/Pyridine : The morpholine substituent in the target compound introduces polarity and rigidity compared to aromatic indole or pyridine groups in analogs like 5b or N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine , which may favor membrane permeability or catalytic activity, respectively .
- Steric and Electronic Effects : Bulky substituents (e.g., 4-phenylbutan-2-yl in 359 ) reduce conformational flexibility, whereas electron-withdrawing groups (e.g., chloro in 5b ) alter reactivity and binding affinity .
Physicochemical Properties
NMR Data Comparison :
- Target Compound : Expected ¹H NMR signals for the morpholine methyl group (~2.3 ppm) and cyclohexyl protons (1.2–1.8 ppm). ¹³C NMR would show morpholine carbons (50–70 ppm) and cyclohexyl carbons (25–35 ppm).
- Indole Derivatives (e.g., 5b) : Aromatic protons (6.7–8.6 ppm) and chloro-substituted carbons (~125–135 ppm) dominate .
- Tetrazole Analogs : Distinct ¹H NMR signals for tetrazole protons (~8.5–9.0 ppm) and ¹³C shifts for the tetrazole ring (~150 ppm) .
Lipophilicity : The morpholine group likely reduces logP compared to chloroindole or phenylbutan-2-yl analogs, impacting membrane permeability and ADME properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
